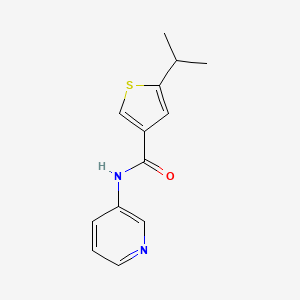
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the carboxamide group: This step usually involves the reaction of the thiophene derivative with an appropriate amine (in this case, pyridin-3-ylamine) under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Introduction of the propan-2-yl group: This can be done through alkylation reactions using reagents like isopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or borane can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield the corresponding amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It can be studied for its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.
作用机制
The mechanism of action of 5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the propan-2-yl and pyridin-3-yl groups.
N-(pyridin-3-yl)thiophene-3-carboxamide: Similar structure but lacks the propan-2-yl group.
5-(propan-2-yl)thiophene-3-carboxamide: Similar structure but lacks the pyridin-3-yl group.
Uniqueness
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide is unique due to the presence of both the propan-2-yl and pyridin-3-yl groups, which may confer specific biological activities or chemical properties that are not present in the similar compounds listed above.
属性
IUPAC Name |
5-propan-2-yl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9(2)12-6-10(8-17-12)13(16)15-11-4-3-5-14-7-11/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODFZIBCSAZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














